Tafamidis
Vue d'ensemble
Description
Tafamidis is a medication used to delay disease progression in adults suffering from transthyretin amyloidosis . It is marketed worldwide under different brand names as a free acid or in the form of its meglumine salt . It is used to treat cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis (ATTR-CM) in adults .
Synthesis Analysis
A convenient and efficient route for the preparation of Tafamidis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid . The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis .
Molecular Structure Analysis
Tafamidis, with the chemical formula C14H7Cl2NO3, is reported to crystallize as distinct (polymorphic) crystal forms . Both crystal phases are monoclinic and contain substantially flat and π-π stacked Tafamidis molecules, arranged as centrosymmetric dimers by strong O-H···O bonds .
Chemical Reactions Analysis
The original synthesis route of Tafamidis was reported by J. W. Kelly, et al., using 4-amino-3-hydroxybenzoic acid as the starting material, with an overall yield of 13% in a four-step procedure . This process suffered from several disadvantages such as very low yield, use of trimethylsilane diazomethane with potential safety hazards, and need for column chromatography to purify the product .
Physical And Chemical Properties Analysis
Tafamidis, with the chemical formula C14H7Cl2NO3, is a drug used to delay disease progression in adults suffering from transthyretin amyloidosis . The free acid (CAS no. 594839-88-0) is reported to crystallize as distinct (polymorphic) crystal forms .
Applications De Recherche Scientifique
Specific Scientific Field
The specific scientific field for this application is Cardiology .
Comprehensive and Detailed Summary of the Application
Transthyretin Amyloid Cardiomyopathy (ATTR-CM) is a progressive, life-threatening disease characterized by the aggregation and deposition of amyloidogenic misfolded transthyretin (TTR) in the myocardium . Tafamidis, a TTR stabilizer, has been approved for use in the treatment of adults with ATTR-CM in several countries . It stabilizes both wild-type and mutant TTR, inhibiting the formation of TTR amyloid fibrils .
Detailed Description of the Methods of Application or Experimental Procedures
In the pivotal phase III ATTR-ACT trial, tafamidis was administered to patients with ATTR-CM . The treatment benefits were largely consistent between patients with wild-type TTR and patients with a variant TTR genotype .
Thorough Summary of the Results or Outcomes Obtained
Tafamidis significantly reduced all-cause mortality and frequency of cardiovascular-related hospitalizations relative to placebo in patients with ATTR-CM . In addition, tafamidis recipients experienced significantly less deterioration in 6-minute walk test distance and quality of life than placebo recipients over the 30-month treatment period .
Familial Amyloid Polyneuropathy (FAP)
Specific Scientific Field
The specific scientific field for this application is Neurology .
Comprehensive and Detailed Summary of the Application
Familial Amyloid Polyneuropathy (FAP) is a rare, progressive disease characterized by the deposition of amyloid fibrils, primarily in the peripheral and autonomic nervous system . Tafamidis has been shown to delay nerve damage in adults who have transthyretin amyloidosis with polyneuropathy .
Detailed Description of the Methods of Application or Experimental Procedures
Tafamidis is administered orally for the treatment of FAP . The exact dosage and duration of treatment would depend on the individual patient’s condition and response to therapy .
Thorough Summary of the Results or Outcomes Obtained
Treatment with Tafamidis has been shown to delay the progression of neurologic impairment and to preserve quality of life in patients with FAP .
Wild-Type Transthyretin Amyloidosis
Specific Scientific Field
The specific scientific field for this application is Cardiology .
Comprehensive and Detailed Summary of the Application
Wild-Type Transthyretin Amyloidosis is a form of amyloidosis that is not caused by a hereditary mutation . It is often associated with aging and can lead to heart disease . Tafamidis is used to treat heart disease in adults who have this form of amyloidosis .
Detailed Description of the Methods of Application or Experimental Procedures
Tafamidis is administered orally for the treatment of Wild-Type Transthyretin Amyloidosis . The exact dosage and duration of treatment would depend on the individual patient’s condition and response to therapy .
Thorough Summary of the Results or Outcomes Obtained
Treatment with Tafamidis has been shown to reduce death and hospitalization caused by heart problems in adults with Wild-Type Transthyretin Amyloidosis .
Safety And Hazards
Orientations Futures
With the advent of accurate noninvasive diagnostic modalities and effective therapies, early recognition of cardiac amyloidosis is paramount to implement a diagnostic algorithm and expeditiously institute effective therapies to minimize morbidity and mortality . Tafamidis constitutes a valuable disease-modifying therapy for patients with ATTR-CM .
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIIPDJKFWEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208185 | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50mg/mL | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tafamidis | |
CAS RN |
594839-88-0 | |
Record name | Tafamidis | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tafamidis [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAFAMIDIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.